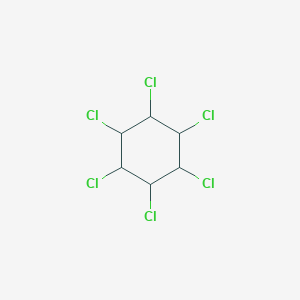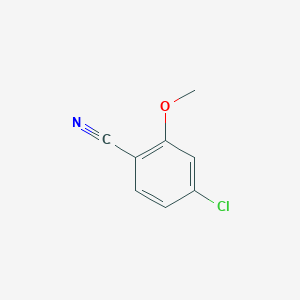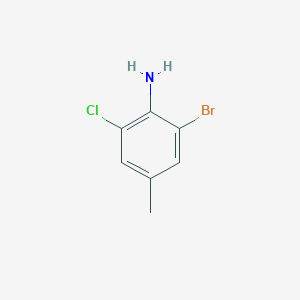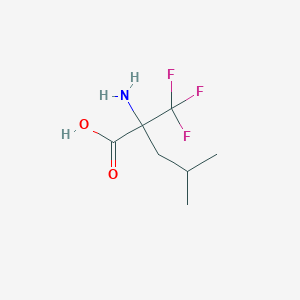
Ac-Met-Ala-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Met-Ala-Ser-OH is a tripeptide with the sequence Ac-Met-Ala-Ser . It has been studied for its complexation with Pt(II) and ammonia or ethylene diamine (en) by mass spectrometric methods .
Molecular Structure Analysis
The molecular formula of Ac-Met-Ala-Ser-OH is C13H23N3O6S . Its molecular weight is 349.41 g/mol.Chemical Reactions Analysis
Ac-Met-Ala-Ser-OH has been used as a tripeptide in the OH radical-induced oxidation reaction .Physical And Chemical Properties Analysis
Ac-Met-Ala-Ser-OH is a white powder . It is soluble in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Drug Development
Ac-Met-Ala-Ser-OH: has shown promise in the field of peptide drug development . Peptides are a class of pharmaceutical agents that are increasingly being recognized for their potential in targeting challenging binding interfaces with high affinity and specificity . The compound’s role in the development of peptide-based strategies to interfere with endogenous protein interactions is significant, contributing to the advancement of therapeutic peptides .
Enzymology
In enzymology, Ac-Met-Ala-Ser-OH is utilized for studying proteinase inhibitors . It has been identified as part of the amino acid sequence in yeast proteinase A inhibitor 3, which is crucial for understanding the mechanisms of enzyme inhibition . This has implications for the development of new enzymatic drugs and therapeutic agents.
Peptide-Based Therapeutics
The compound is also involved in the creation of peptide-based therapeutics . It’s used in the synthesis of peptides that can act as either agonists or antagonists to receptors, which is vital for the treatment and diagnosis of various diseases . The versatility of peptides makes them suitable for a wide range of therapeutic applications, including hormone therapy and vaccine development.
Biochemistry
In biochemistry, Ac-Met-Ala-Ser-OH plays a role in the study of peptide self-assembly . It’s part of research into the self-assembly of peptides forming various micro to nanostructures, which has several applications in nanobiotechnology . This includes drug delivery systems and the development of new biomaterials.
Molecular Biology
The compound’s applications extend to molecular biology , where it’s used in the study of peptide deformylase complexes. This helps in understanding the recognition mechanisms of mimic-peptides by N-terminal cleaved expression peptides, which is essential for genetic engineering and protein synthesis .
Analytical Chemistry
Lastly, in analytical chemistry , Ac-Met-Ala-Ser-OH is employed in the OH radical-induced oxidation reaction and analysis by high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) . This application is crucial for the qualitative and quantitative analysis of complex mixtures, which is fundamental in pharmaceutical analysis and environmental testing.
Safety and Hazards
Ac-Met-Ala-Ser-OH may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.
Relevant Papers The papers that have cited the use of Ac-Met-Ala-Ser-OH include studies published in Nature, Cell, Molecular Cancer, and Cell Research . Another study has used Ac-Met-Ala-Ser-OH as a tripeptide in the OH radical-induced oxidation reaction .
Mécanisme D'action
Target of Action
Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Mode of Action
It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .
Biochemical Pathways
It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .
Result of Action
It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPGZVPOLKESGX-HGNGGELXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Met-Ala-Ser-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

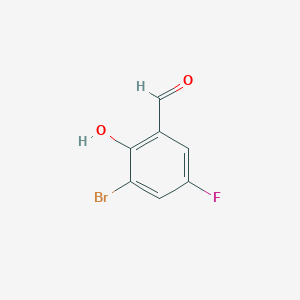
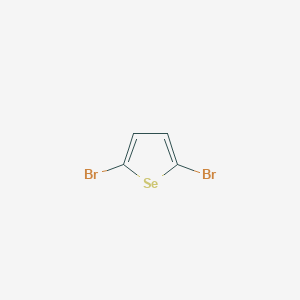
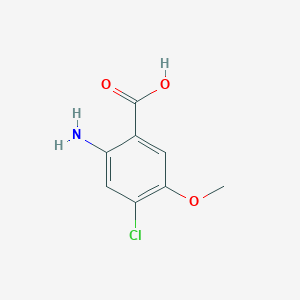
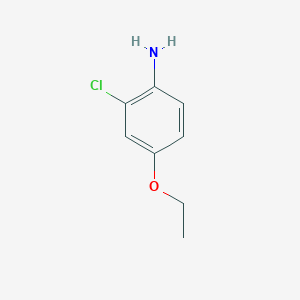

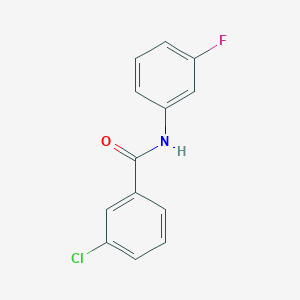

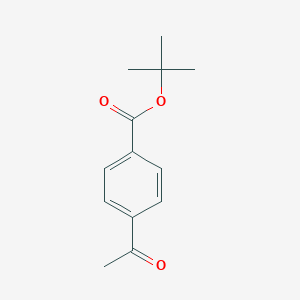
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
